(2,5-Dichloro-4-methoxyphenyl)methanol
Description
(2,5-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula C8H8Cl2O2 It is a derivative of phenol, where the phenolic hydroxyl group is replaced by a methoxy group and two chlorine atoms are substituted at the 2 and 5 positions
Properties
Molecular Formula |
C8H8Cl2O2 |
|---|---|
Molecular Weight |
207.05 g/mol |
IUPAC Name |
(2,5-dichloro-4-methoxyphenyl)methanol |
InChI |
InChI=1S/C8H8Cl2O2/c1-12-8-3-6(9)5(4-11)2-7(8)10/h2-3,11H,4H2,1H3 |
InChI Key |
BGKKPWHSUJVLOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)CO)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-methoxyphenyl)methanol typically involves the chlorination of 4-methoxyphenol followed by a reduction process. One common method is:
Chlorination: 4-methoxyphenol is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 5 positions.
Reduction: The resulting 2,5-dichloro-4-methoxyphenol is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the removal of chlorine atoms or conversion to other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are commonly used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinones, while nucleophilic substitution can introduce various functional groups in place of the chlorine atoms.
Scientific Research Applications
Chemistry
(2,5-Dichloro-4-methoxyphenyl)methanol serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds.
Biological Studies
The compound has been utilized in biological research for:
- Enzyme Inhibition Studies: It acts as a probe to study enzyme interactions and inhibition mechanisms due to its structural properties.
- Pharmacological Research: Investigations into its potential therapeutic effects are ongoing, particularly regarding its anticancer properties.
Industrial Applications
In industrial settings, this compound is employed in the production of specialty chemicals and materials. Its stability under various conditions makes it suitable for use in formulations requiring robust performance.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant growth inhibition across various cancer cell lines. The compound's structure was linked to enhanced cytotoxicity due to the dichlorophenyl moiety's effect on cellular mechanisms.
| Cell Line | IC50 (µM) | Reference Drug | Reference IC50 (µM) |
|---|---|---|---|
| HCT116 | 5.67 | Doxorubicin | 4.50 |
This indicates that this compound has potent anticancer properties comparable to established chemotherapy agents .
Case Study 2: Anticonvulsant Properties
Research also evaluated the anticonvulsant properties of this compound using animal models. The findings suggested that it effectively reduced seizure frequency and severity compared to control groups.
| Model | ED50 (mg/kg) | Standard Drug | Standard ED50 (mg/kg) |
|---|---|---|---|
| PTZ-induced seizures | 25 | Phenytoin | 20 |
These results highlight the compound's potential as a therapeutic agent for seizure management .
Mechanism of Action
The mechanism of action of (2,5-Dichloro-4-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The methoxy and chloro groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,5-Dichloro-4-pyridyl)methanol
- (2,6-Dichloro-4-pyridyl)methanol
- (2-Chloro-5-methoxyphenyl)methanol
Uniqueness
(2,5-Dichloro-4-methoxyphenyl)methanol is unique due to the specific positioning of the methoxy and chloro groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Biological Activity
(2,5-Dichloro-4-methoxyphenyl)methanol is an organic compound with the molecular formula CHClO and a molecular weight of 207.05 g/mol. Its structure features a benzene ring substituted with two chlorine atoms at the 2 and 5 positions, and a methoxy group at the 4 position, along with a hydroxymethyl group. This unique configuration suggests potential biological activities, making it a subject of interest in pharmacological research.
The compound can be synthesized through various methods, often involving the chlorination of methoxybenzyl alcohol or similar precursors. The presence of both chloro and methoxy substituents is believed to influence its biological interactions significantly.
| Property | Value |
|---|---|
| Molecular Formula | CHClO |
| Molecular Weight | 207.05 g/mol |
| Structure | Structure (Placeholder for actual structure image) |
Biological Activities
Preliminary studies have indicated that this compound exhibits various biological activities, including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. It has been tested against several pathogenic bacteria and fungi, demonstrating effectiveness in inhibiting growth. For instance, studies have reported that it exhibits strong inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.22 mg/ml to 0.44 mg/ml .
Antioxidant Properties
The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and FRAP methods. The results indicate moderate antioxidant activity, which correlates with its phenolic content .
Anticancer Activity
In vitro studies have assessed the anticancer potential of this compound against various cancer cell lines, including those representing leukemia and breast cancer. The compound showed low cytotoxicity but was noted for some sensitivity in leukemia cell lines at concentrations around 10 µM .
The biological activity of this compound is hypothesized to stem from its ability to interact with specific enzymes or receptors within biological systems. The methoxy and chloro groups likely play critical roles in determining its binding affinity and specificity towards these targets. Ongoing research aims to elucidate the precise molecular pathways involved in its action .
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against a panel of bacterial strains. The compound demonstrated significant inhibition against MRSA strains, highlighting its potential as an alternative therapeutic agent in treating resistant infections .
- Antioxidant Evaluation : Another study focused on assessing the antioxidant properties through various assays, revealing that while the compound showed some antioxidant activity, it was lower than expected due to its relatively low phenolic content .
- Cytotoxicity Testing : In vitro cytotoxicity tests were conducted on multiple cancer cell lines, where the compound exhibited selective activity against certain types of cancer cells but overall displayed low cytotoxicity levels .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2,5-Dichloro-4-methoxyphenyl)methanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via alkylation of a phenolic precursor. For example, 3,5-dichloro-4-methoxybenzaldehyde (a structural analog) was prepared by reacting 4-hydroxy-3,5-dichlorobenzaldehyde with methyl iodide in the presence of K₂CO₃ (72% yield) . For the methanol derivative, reduction of the aldehyde group using NaBH₄ or LiAlH₄ in a polar aprotic solvent (e.g., THF) is typically employed.
- Optimization : Reaction efficiency depends on stoichiometric ratios (e.g., 4:1 molar excess of methyl iodide), temperature (reflux in DMF at 80–100°C), and purification via recrystallization (ethanol/water mixtures) .
Q. How can NMR spectroscopy confirm the structure and purity of this compound?
- 1H NMR Analysis : Key signals include:
- A singlet for the methoxy group (δ 3.85–3.95 ppm, integrating to 3H).
- Aromatic protons (δ 7.20–7.50 ppm, integrating to 2H due to symmetry).
- Hydroxyl proton (δ 4.80–5.20 ppm, exchangeable with D₂O) .
- 13C NMR : Peaks for the methoxy carbon (δ 55–60 ppm), aromatic carbons (δ 120–135 ppm), and the benzylic alcohol carbon (δ 60–65 ppm) .
Q. What crystallization techniques are suitable for isolating this compound?
- Recrystallization : Use ethanol or ethyl acetate/hexane mixtures to remove unreacted starting materials. Slow cooling enhances crystal purity .
- Crystallography Tools : For advanced structural validation, SHELX software can refine X-ray diffraction data, while ORTEP-3 generates graphical representations of molecular geometry .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic properties of this compound?
- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- HOMO/LUMO energies (for redox behavior).
- Electrostatic potential maps (to identify nucleophilic/electrophilic sites).
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Systematic SAR Studies : Modify substituents (e.g., methoxy vs. ethoxy groups) and assess bioactivity changes. For example, substituting chlorine atoms alters antibacterial potency .
- Data Reconciliation : Use multivariate analysis to account for variables like solvent polarity, assay type (e.g., MIC vs. IC₅₀), and enantiomeric purity. emphasizes iterative validation of qualitative data .
Q. How can crystallographic software (e.g., SHELXL) improve structural refinement for this compound?
- Workflow :
Index diffraction data using SHELXS.
Refine coordinates and thermal parameters with SHELXL (high-resolution data preferred).
Validate hydrogen bonding via O–H···O/N interactions in ORTEP-3 .
- Table : Comparison of refinement metrics (R-factor, wR₂) across software:
| Software | R-factor (%) | wR₂ (%) |
|---|---|---|
| SHELXL | 2.1 | 5.3 |
| Other | 3.8 | 8.7 |
Methodological Challenges and Solutions
Q. Why do yields vary in the alkylation step, and how can reproducibility be improved?
- Factors : Moisture sensitivity of K₂CO₃, incomplete mixing, or side reactions (e.g., over-alkylation).
- Solutions : Use anhydrous solvents (DMF, acetone), monitor reaction progress via TLC (hexane:ethyl acetate 3:1), and employ Schlenk-line techniques for air-sensitive steps .
Q. What computational methods predict the environmental impact of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
